benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Description
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate is a synthetic carbamate derivative featuring a glucose-like oxane (pyranose) core. The compound replaces the acetamide group in chitin (N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) with a benzyl carbamate moiety .
Properties
IUPAC Name |
benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOTMQAWIIMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322689 | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-40-0 | |
| Record name | NSC401824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate typically involves the protection of hydroxyl groups, followed by the formation of the carbamate linkage. One common method includes the reaction of benzyl chloroformate with a protected sugar derivative under basic conditions to form the desired carbamate. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and subsequent deprotection steps are crucial to obtaining the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Prodrug Potential
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate has been studied as a potential prodrug. Prodrugs are compounds that undergo metabolic conversion to release active pharmaceutical agents. This compound's ability to release therapeutic agents upon enzymatic cleavage suggests its utility in drug delivery systems.
Antioxidant Activity
Research indicates that compounds with similar structures may possess antioxidant properties. This suggests that this compound could play a role in mitigating oxidative stress in biological systems, which is relevant for conditions like inflammation and cancer.
Enzyme Interaction Studies
Studies have shown that this compound may interact with various enzymes and receptors, influencing biological pathways. Understanding these interactions could lead to the development of new therapeutic strategies for diseases where these pathways are dysregulated.
Biochemical Applications
Enzyme Activity Modulation
this compound may modulate enzyme activity due to its structural features. This modulation can be crucial for designing inhibitors or activators for specific biochemical pathways.
Research on Signaling Pathways
The compound's interaction with signaling pathways relevant to inflammation and cancer is an area of active research. By elucidating its mechanisms of action, scientists can better understand how it may be used therapeutically.
Industrial Applications
Synthesis of Derivatives
In industrial settings, this compound can serve as a precursor for synthesizing various derivatives. These derivatives can have applications in pharmaceuticals and agrochemicals due to their potential biological activities.
Chemical Reactions
The compound can participate in various chemical reactions typical of carbamates and sugar derivatives. Its reactivity can be harnessed in synthetic organic chemistry for developing new compounds with desired properties.
Mechanism of Action
The mechanism of action of benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sugar moiety may also play a role in targeting specific biological pathways, enhancing the compound’s selectivity and efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate with structurally related compounds:
*Note: Molecular formula inferred from structural analogy to chitin and carbamate group addition.
Key Differences and Implications
Core Structure and Lipophilicity
- The oxane core in the target compound and chitin provides hydrophilicity, making them suitable for aqueous applications (e.g., drug coatings) .
- In contrast, benzyl carbamates attached to non-sugar cores (e.g., cyclopropane in or benzoxazole in ) exhibit distinct physicochemical profiles. For example, the cyclopropane derivative’s strained ring may increase reactivity, while the benzoxazole derivative’s aromatic heterocycle could enable π-π stacking in drug-target interactions .
Data Gaps and Research Needs
- Biological activity data are absent; future studies could explore its enzyme inhibition profiles or material science applications.
Biological Activity
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate is a complex organic compound exhibiting significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes multiple hydroxyl groups and a benzamide moiety. Its molecular formula is . The presence of hydroxyl groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Enzyme Interaction : The benzamide moiety may interact with enzymes or receptors, modulating their activity and leading to diverse biological effects .
- Antioxidant Properties : Compounds with similar structures have been studied for their potential antioxidant effects, which can protect cells from oxidative stress .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : A series of related compounds demonstrated good inhibitory activity against various strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL. Notably, certain derivatives showed potent in vivo efficacy in mouse models .
Cytotoxicity
While some studies have highlighted the potential cytotoxic effects of related compounds on cancer cell lines (e.g., A549), the specific cytotoxicity profile of this compound requires further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| 3-Benzyl-5-hydroxyphenylcarbamate | Similar structure | 0.625 - 6.25 | Antitubercular |
| Benzyl carbamate derivatives | Varies | 1.25 - 10 | Antimicrobial |
The comparative analysis indicates that structural modifications can significantly impact the biological activity of carbamate derivatives.
Case Studies
- In Vivo Efficacy Against Tuberculosis :
- Cytotoxicity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
